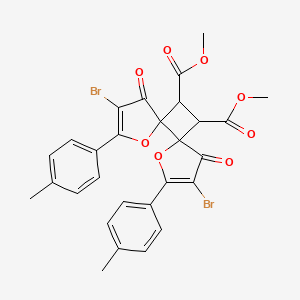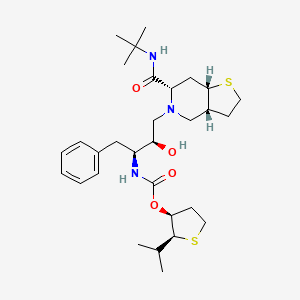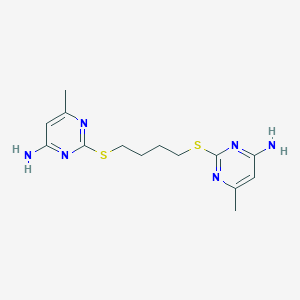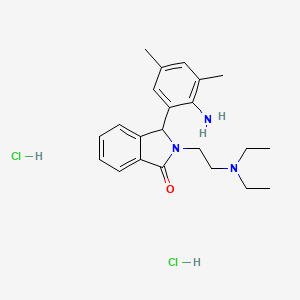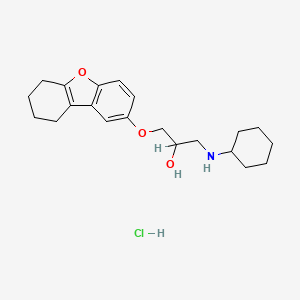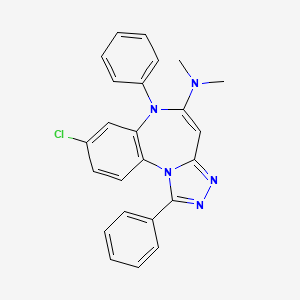
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- is a complex heterocyclic compound that belongs to the class of triazolo-benzodiazepines. These compounds are known for their diverse pharmacological activities, including anticonvulsant, anxiolytic, and sedative properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- typically involves multiple steps. One common synthetic route starts with the diazotization of 2-aminobenzoic acids to produce 2-azidobenzoic acids. These intermediates then react with propargylamine, benzaldehyde, and isocyanides to form the desired triazolo-benzodiazepine derivatives . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis .
Analyse Des Réactions Chimiques
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interaction with biological targets, such as receptors and enzymes.
Mécanisme D'action
The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- involves its interaction with benzodiazepine receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to its anticonvulsant and anxiolytic effects . The molecular targets include GABA_A receptors, and the pathways involved are primarily related to neurotransmission and neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar compounds to 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- include other triazolo-benzodiazepines such as:
- 1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- N-(tert-butyl)-2-(9-chloro-6-oxo-4H-[1,2,3]triazolo[1,5-a][1,4]benzodiazepin-5(6H)-yl)-2-(3-bromophenyl)acetamide These compounds share similar core structures but differ in their substituents, which can significantly affect their pharmacological properties. The uniqueness of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
153901-57-6 |
|---|---|
Formule moléculaire |
C24H20ClN5 |
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
8-chloro-N,N-dimethyl-1,6-diphenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C24H20ClN5/c1-28(2)23-16-22-26-27-24(17-9-5-3-6-10-17)30(22)20-14-13-18(25)15-21(20)29(23)19-11-7-4-8-12-19/h3-16H,1-2H3 |
Clé InChI |
LPVQFTNSKKTJHK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=NN=C(N2C3=C(N1C4=CC=CC=C4)C=C(C=C3)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


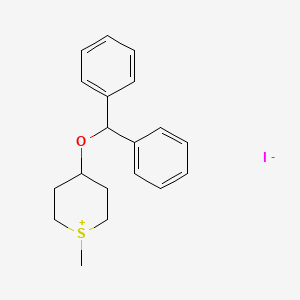
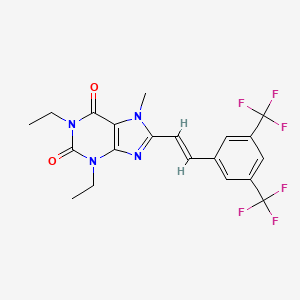


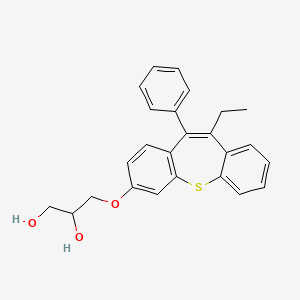
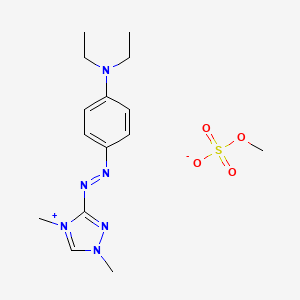
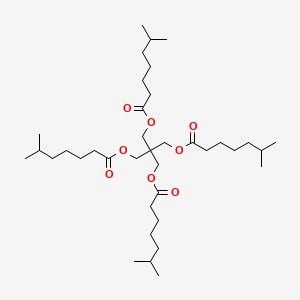
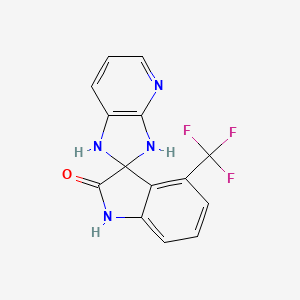
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
